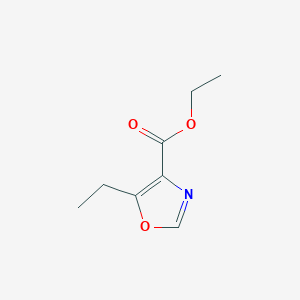

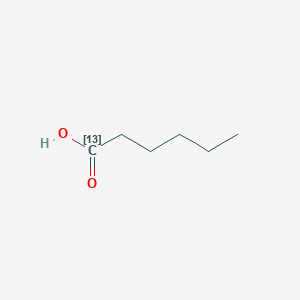

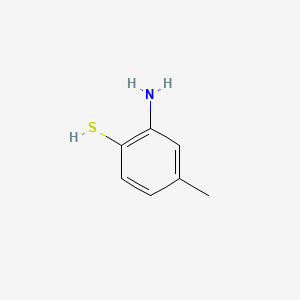

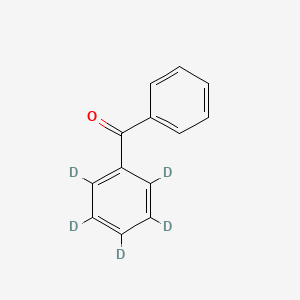

![molecular formula C11H18N4 B1340791 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 923690-18-0](/img/structure/B1340791.png)

3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitrogen bridgehead triazolopyridines, pyridotriazines, and pyridotriazepines, such as 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, involves the reaction of specific precursors with electrophilic reagents. In one study, the synthesis was achieved by reacting 1,6-diamino-4-(6-methyl-4-oxo-4H-chromen-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with various electrophilic reagents to incorporate the 6-methylchromone moiety into the final structure . This suggests a multi-step synthesis pathway that could potentially be applied to the synthesis of the compound , although the exact details for this specific compound are not provided.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of nitrogen atoms and the heterocyclic framework. The papers provided do not detail the chemical reactions specific to 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, but they do mention the synthesis of related compounds and the potential for forming new ring systems . This suggests that the compound may also participate in reactions that could lead to the formation of new heterocyclic structures or the functionalization of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are likely to be influenced by their molecular structure. The presence of nitrogen atoms and the fused ring system could affect the compound's boiling point, melting point, solubility, and stability. However, the provided papers do not offer specific data on the physical and chemical properties of 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine . Further research would be required to determine these properties accurately.

Scientific Research Applications

Heterocyclic Chemistry and Biological Activity

2,3-Benzodiazepines and related compounds, including those fused with five-membered nitrogen heterocycles like pyrrolidine and azepine derivatives, have demonstrated significant biological activities. These activities span from potential treatments against various diseases, including cancer and bacterial infections resistant to current therapies. The exploration of these compounds in heterocyclic chemistry underscores their potential in medicinal chemistry for developing new therapeutic agents (Földesi, Volk, & Milen, 2018).

Antimicrobial Applications

Recent studies highlight the efficacy of 1,2,4-triazole derivatives, akin to the core structure of 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, in combating antibiotic-resistant Staphylococcus aureus strains. Such compounds have shown promise in addressing the growing challenge of drug-resistant bacterial infections, presenting a critical area of research for new antibacterial agents (Li & Zhang, 2021).

Optical Sensors and Biological Sensing

Compounds containing heterocycles, including pyrimidine derivatives and related structures, play a significant role in the development of optical sensors for biological applications. These materials' unique properties make them suitable for sensing biological and chemical substances, highlighting the broader applicability of such heterocyclic compounds in both medicinal and technological fields (Jindal & Kaur, 2021).

Drug Development and Pharmacological Activities

The saturation and stereochemistry introduced by the pyrrolidine ring in drug molecules, as found in 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, are crucial for exploring pharmacophoric space and enhancing drug efficacy. This has been demonstrated in various drug development programs, where heterocyclic compounds have shown a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects, among others (Baranwal, Kushwaha, Singh, & Jyoti, 2022).

High Energy Density Materials

Research into high-nitrogen azine energetic materials, similar in structural complexity to 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, has gained traction in the field of energy materials. These compounds, characterized by their high nitrogen content, offer significant potential in propellants and explosives, underscoring the versatile applications of such heterocyclic compounds beyond medicinal chemistry (Yongjin & Shuhong, 2019).

properties

IUPAC Name |

3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-6-10-13-14-11(15(10)8-3-1)9-5-4-7-12-9/h9,12H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMCNSVJJVMPOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/structure/B1340733.png)